molecular formula C24H32O6 B269722 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one

Numéro de catalogue B269722
Poids moléculaire: 416.5 g/mol
Clé InChI: JELAKEHTKUBQNW-WSOQBUGOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one, also known as HET0016, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of spirooxindole derivatives and has been found to possess potent inhibitory activity against 20-HETE (20-Hydroxyeicosatetraenoic acid) synthesis.

Mécanisme D'action

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one inhibits the synthesis of 20-HETE by selectively inhibiting the enzyme CYP4A11, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases such as hypertension, cancer, and cardiovascular diseases. Inhibition of 20-HETE synthesis by 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to reduce blood pressure in hypertensive rats. In cancer cells, 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been found to induce apoptosis by inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the synthesis of 20-HETE, which is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases such as hypertension, cancer, and cardiovascular diseases. Inhibition of 20-HETE synthesis by 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to reduce blood pressure in hypertensive rats. 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to have protective effects against ischemia-reperfusion injury in the heart and brain.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one in lab experiments are its potent inhibitory activity against 20-HETE synthesis, its selectivity towards CYP4A11, and its potential therapeutic applications in various diseases. However, the limitations of using 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one in lab experiments are its low solubility in water, its low stability in solution, and its potential toxicity in high concentrations.

Orientations Futures

There are several future directions for the research on 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one. One direction is to study the potential therapeutic applications of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one in other diseases such as pulmonary hypertension, renal diseases, and diabetes. Another direction is to develop new analogs of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one with improved solubility, stability, and selectivity. Additionally, the mechanism of action of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one needs to be further elucidated to understand its effects on various signaling pathways. Finally, the safety and toxicity of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one need to be studied in more detail to determine its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one involves the reaction of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid with 2,3-epoxypropyl methanesulfonate in the presence of triethylamine. The resulting product is then reacted with 3-oxo-5α-androstane-17β-carboxylic acid in the presence of 1,3-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one. The overall yield of this synthesis method is around 20-25%.

Applications De Recherche Scientifique

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been studied extensively for its potential therapeutic applications in various diseases such as hypertension, cancer, and cardiovascular diseases. It has been found to inhibit the synthesis of 20-HETE, which is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases. Inhibition of 20-HETE synthesis by 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to reduce blood pressure in hypertensive rats. 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to have protective effects against ischemia-reperfusion injury in the heart and brain.

Propriétés

Nom du produit

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one

Formule moléculaire

C24H32O6

Poids moléculaire

416.5 g/mol

InChI

InChI=1S/C24H32O6/c1-14-8-16-17-5-7-23(24(30-13-28-23)11-27-12-29-24)22(17,3)20(26)10-19(16)21(2)6-4-15(25)9-18(14)21/h9,16-17,19-20,26H,1,4-8,10-13H2,2-3H3/t16?,17?,19?,20?,21-,22+,23+,24?/m0/s1

Clé InChI

JELAKEHTKUBQNW-WSOQBUGOSA-N

SMILES isomérique

C[C@]12CCC(=O)C=C1C(=C)CC3C2CC([C@]4(C3CC[C@]45C6(COCO6)OCO5)C)O

SMILES

CC12CCC(=O)C=C1C(=C)CC3C2CC(C4(C3CCC45C6(COCO6)OCO5)C)O

SMILES canonique

CC12CCC(=O)C=C1C(=C)CC3C2CC(C4(C3CCC45C6(COCO6)OCO5)C)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.